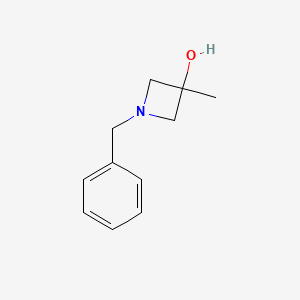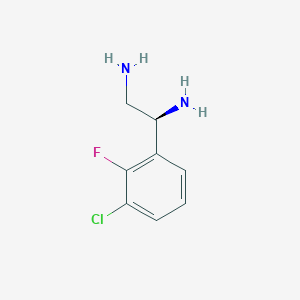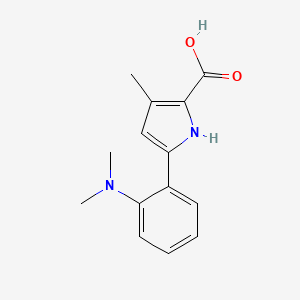
1-Amino-1-(4-fluoro-2-methylphenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(4-fluoro-2-methylphenyl)acetone is a chemical compound with the molecular formula C10H12FNO and a molar mass of 181.21 g/mol It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and an acetone moiety
Méthodes De Préparation
The synthesis of 1-Amino-1-(4-fluoro-2-methylphenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and an appropriate amine.
Reaction Conditions: The aldehyde undergoes a condensation reaction with the amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrial methods may involve optimized reaction conditions, including controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Amino-1-(4-fluoro-2-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Applications De Recherche Scientifique
1-Amino-1-(4-fluoro-2-methylphenyl)acetone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(4-fluoro-2-methylphenyl)acetone involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenyl ring and amino group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-Amino-1-(4-fluoro-2-methylphenyl)acetone can be compared with similar compounds such as:
1-Amino-1-(4-chloro-2-methylphenyl)acetone: Similar structure but with a chlorine substituent instead of fluorine.
1-Amino-1-(4-fluoro-2-ethylphenyl)acetone: Similar structure but with an ethyl group instead of a methyl group.
1-Amino-1-(4-fluoro-2-methylphenyl)propanone: Similar structure but with a propanone moiety instead of acetone.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
1-amino-1-(4-fluoro-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
Clé InChI |
YSIMLJZRMQMUKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C(C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040068.png)









![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)



